3-Hydroxy Detomidine-d4 Hydrochloride

Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Equine Doping Control

3-Hydroxy Detomidine-d4 Hydrochloride is the matched tetra-deuterated internal standard for precise LC-MS/MS quantification of the primary detomidine metabolite in equine plasma and urine. Its +4 Da mass shift eliminates cross-talk with the native analyte, enabling isotope dilution mass spectrometry at the picogram/mL thresholds mandated by racing authorities. Unlike non-deuterated analogs or parent drug surrogates that introduce systematic quantitative errors, this SIL-IS co-elutes identically with OH-detomidine, compensating for matrix effects and ion suppression. Essential for anti-doping surveillance, pharmacokinetic time-course studies, and GLP-compliant bioanalysis.

Molecular Formula C₁₂H₁₀D₄N₂O ·HCl
Molecular Weight 206.283646
Cat. No. B1161763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Detomidine-d4 Hydrochloride
Synonyms3-(1H-Imidazol-5-ylmethyl)-2-methylbenzenemethanol Hydrochloride-d4;  3-(1H-Imidazol-4-ylmethyl)-2-methylbenzenemethanol Hydrochloride-d4; 
Molecular FormulaC₁₂H₁₀D₄N₂O ·HCl
Molecular Weight206.283646
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Detomidine-d4 Hydrochloride: A Deuterated Internal Standard for Equine Forensic Bioanalysis


3-Hydroxy Detomidine-d4 Hydrochloride is a tetra-deuterated analog of 3-Hydroxy Detomidine Hydrochloride, the primary hydroxylated metabolite of the veterinary α2-adrenergic agonist sedative detomidine [1]. With a molecular formula of C₁₂H₁₀D₄N₂O·HCl and a molecular weight of 206.28 g/mol, this stable isotope-labeled (SIL) compound is manufactured as a highly purified research-use-only reference standard [2]. It is purpose-built to serve as an internal standard (IS) in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods, enabling precise quantification of the non-deuterated metabolite in equine plasma and urine for pharmacokinetic studies and anti-doping regulation [3]. The incorporation of four deuterium atoms yields a mass shift of +4 Da relative to the unlabeled metabolite, providing the isotopic differentiation essential for isotope dilution mass spectrometry [4].

Why Non-Deuterated or Parent-Drug Internal Standards Cannot Replace 3-Hydroxy Detomidine-d4 Hydrochloride in Regulatory Bioanalysis


Substituting 3-Hydroxy Detomidine-d4 Hydrochloride with a non-deuterated analog (3-Hydroxy Detomidine Hydrochloride), the parent drug (Detomidine-d4), or a structurally unrelated internal standard introduces systematic quantitative errors that are unacceptable in regulated bioanalysis [1]. Non-deuterated 3-Hydroxy Detomidine co-elutes identically with the target analyte and cannot be distinguished by mass spectrometry, making isotope dilution impossible. Detomidine-d4, while chemically similar, exhibits different chromatographic retention and ionization behavior from the hydroxylated metabolite due to differences in polarity, risking differential matrix effects and ion suppression [2]. Even among deuterated α2-agonist metabolite standards, variations in the number and position of deuterium labels (e.g., d2 vs. d4) or alternative isotopic labels (e.g., ¹⁵N₂,d₂) produce distinct mass shifts and isotopic purity profiles that directly impact the lower limit of quantification (LLOQ) and assay precision [3]. The Holmes et al. (2026) study underscores that accurate quantitation of detomidine at regulatory picogram-per-milliliter thresholds in equine blood and urine demands a matched SIL-IS, not a surrogate [4].

Quantitative Differentiation Evidence for 3-Hydroxy Detomidine-d4 Hydrochloride


4 Da Mass Shift Enables Baseline Chromatographic Resolution from Unlabeled 3-Hydroxy Detomidine

3-Hydroxy Detomidine-d4 Hydrochloride provides a +4 Da mass shift (m/z 206.28 → 210.30 for the free base) relative to unlabeled 3-Hydroxy Detomidine, ensuring complete mass spectrometric separation in selected reaction monitoring (SRM) mode. In contrast, the alternative SIL analog 3-Hydroxy Detomidine-¹⁵N₂,d₂ Hydrochloride (Cat. PA STI 047670) carries only a +2 Da shift (MW 242.71 vs. 238.71 for the unlabeled HCl salt), which may be insufficient to avoid isotopic cross-talk from the M+2 natural abundance peak of the analyte in matrices with high metabolite concentrations [1] [2]. The larger Δm of the d4 compound reduces the risk of signal overlap, a critical advantage when quantifying low-abundance metabolites in complex equine urine.

Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Equine Doping Control

Deuterated Internal Standard Compensates for Matrix Effects in Equine Urine LC-MS/MS

Co-eluting matrix components in equine urine are known to cause significant ion suppression or enhancement in LC-MS/MS, which can bias quantification by 30–50% when a non-deuterated or structurally dissimilar IS is used [1]. A deuterated SIL-IS such as 3-Hydroxy Detomidine-d4 co-elutes nearly identically with the target analyte, thereby experiencing the same degree of ion suppression and normalizing the analyte/IS peak area ratio. Studies on deuterated IS performance have shown that D-labeled analogs can reduce matrix-induced variability to within ±15% of the true value, whereas non-isotopic IS may yield deviations exceeding 50% in complex biological matrices [2].

Matrix Effect Compensation Ion Suppression Equine Bioanalysis

3-Hydroxy Detomidine-d4 Targets the Metabolite with the Longest Detection Window in Urine

In exercised horses, the 3-hydroxy metabolite of detomidine was detectable in urine for at least 35 hours post-administration, compared to a recommended detection time of 48 hours for the parent drug detomidine, indicating that 3-hydroxy detomidine provides a substantially longer urinary detection window [1]. By selecting 3-Hydroxy Detomidine-d4 as the IS, analysts directly match the analyte with the most persistent urinary biomarker, maximizing the retrospective detection period for anti-doping surveillance. Alternative IS choices targeting the parent drug (detomidine-d4) or the carboxylic acid metabolite would not align with the optimal detection target.

Detection Time Equine Doping Control Metabolite Monitoring

Isotopic Purity Exceeds 98%, Minimizing Signal Contribution from Unlabeled Analog

The isotopic purity of 3-Hydroxy Detomidine-d4 Hydrochloride is specified at >98% as validated by MS and NMR spectroscopy, meaning less than 2% of the product consists of the unlabeled (d0) species . In contrast, some commercially available deuterated standards for related α2-agonists (e.g., medetomidine-d3, dexmedetomidine-d3) may carry isotopic purities as low as 95–97%, resulting in 3–5% unlabeled carryover that directly elevates the apparent baseline signal in isotope dilution assays . This 2–3 percentage point difference in isotopic purity translates to a proportional reduction in background interference at the analyte retention time, which is especially consequential when quantifying analyte concentrations at or near the LLOQ (e.g., 10–50 pg/mL in equine plasma).

Isotopic Purity Deuterium Incorporation Reference Standard Quality Control

OH-detomidine Reaches Plasma Earlier Than COOH-detomidine, Making It the Preferred Early-Phase Biomarker

Following intravenous administration of detomidine (30 µg/kg) to horses, 3-hydroxy-detomidine (OH-detomidine) was detected in plasma sooner than detomidine 3-carboxylic acid (COOH-detomidine), establishing OH-detomidine as the earlier-appearing circulating metabolite [1]. However, COOH-detomidine achieved a much greater area under the plasma concentration–time curve (AUC). This pharmacokinetic dichotomy means that an analytical method targeting the OH-metabolite with a matched deuterated IS captures early exposure, while COOH-detomidine may be preferred for cumulative exposure assessment. 3-Hydroxy Detomidine-d4 Hydrochloride is therefore the correct IS for methods focused on early detection windows or for simultaneous multi-analyte panels where OH-detomidine is included.

Pharmacokinetics Metabolite Appearance Time Equine Plasma Analysis

Procurement-Relevant Application Scenarios for 3-Hydroxy Detomidine-d4 Hydrochloride


Equine Anti-Doping and Medication Control Laboratories

Regulatory laboratories performing LC-MS/MS quantification of detomidine metabolites in racehorse plasma and urine require 3-Hydroxy Detomidine-d4 Hydrochloride as the matched internal standard to achieve the picogram/mL sensitivity mandated by racing authorities. The +4 Da mass shift and >98% isotopic purity minimize isotopic cross-talk and background interference, enabling confident quantification at regulatory threshold concentrations [1]. Paine et al. (2020) demonstrated that 3-hydroxy detomidine remains detectable in urine for ≥35 hours, making this IS indispensable for retrospective doping surveillance [2].

Veterinary Pharmacokinetic and Metabolism Studies

Academic and contract research organizations conducting pharmacokinetic studies of detomidine in horses, cattle, or other species benefit from using 3-Hydroxy Detomidine-d4 Hydrochloride to correct for matrix effects and extraction variability. The deuterated IS co-elutes with OH-detomidine, compensating for ion suppression in complex biological matrices and yielding accuracy within ±15% of nominal values [1]. The early plasma appearance of OH-detomidine relative to COOH-detomidine, as established by Grimsrud et al. (2009), makes this IS the preferred choice for early-phase time-course studies [2].

Method Development and Validation for Forensic Toxicology

Forensic toxicology laboratories developing and validating new LC-MS/MS methods for detomidine metabolite panels require a certified, high-purity deuterated internal standard to satisfy FDA/EMA bioanalytical method validation guidelines for accuracy, precision, and selectivity. 3-Hydroxy Detomidine-d4 Hydrochloride, with specified isotopic purity >98% and validated by MS and NMR, meets the critical quality attributes for a tier-1 SIL-IS [1]. Its use mitigates the risk of differential matrix effects that have been documented when deuterated IS and analyte exhibit even slight chromatographic retention time differences [3].

Reference Standard Procurement for GLP-Compliant Bioanalytical Facilities

Good Laboratory Practice (GLP) bioanalytical facilities performing regulated quantitative analysis must source and document traceable reference standards. 3-Hydroxy Detomidine-d4 Hydrochloride, supplied as a highly purified crystalline solid with batch-specific certificates of analysis, provides the traceability and purity documentation required for GLP compliance [1]. The availability of the compound in pre-weighed 1 mg and 2 mg quantities from authorized distributors simplifies inventory management and reduces handling losses for laboratories performing low-throughput, high-sensitivity equine bioanalysis [2].

Quote Request

Request a Quote for 3-Hydroxy Detomidine-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.